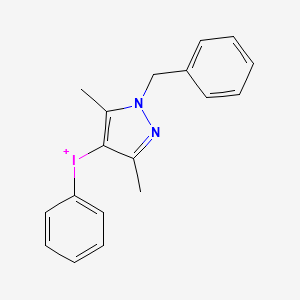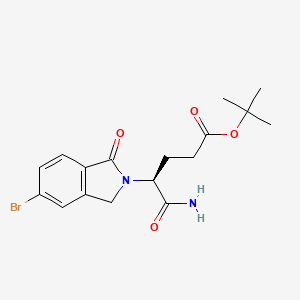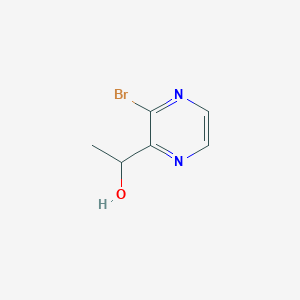
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a dimethylprop-2-yn-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-bromo-2-fluoroaniline is reacted with propargyl bromide under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne moiety.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets. The bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The alkyne moiety can participate in various chemical reactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-fluorobiphenyl
- N-(4-fluorophenyl)-2-bromo-benzamide
- 2-(4-bromo-2-fluorophenyl)acetic acid
Uniqueness
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the alkyne and dimethylamine functionalities. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11BrFN |
|---|---|
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H11BrFN/c1-14(2)7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,7H2,1-2H3 |
Clé InChI |
IRPVRYLLIQTCJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CC1=C(C=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


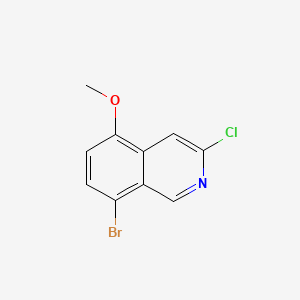
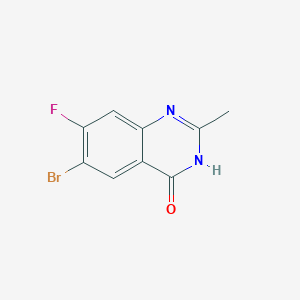
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

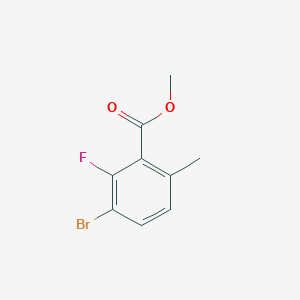
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
